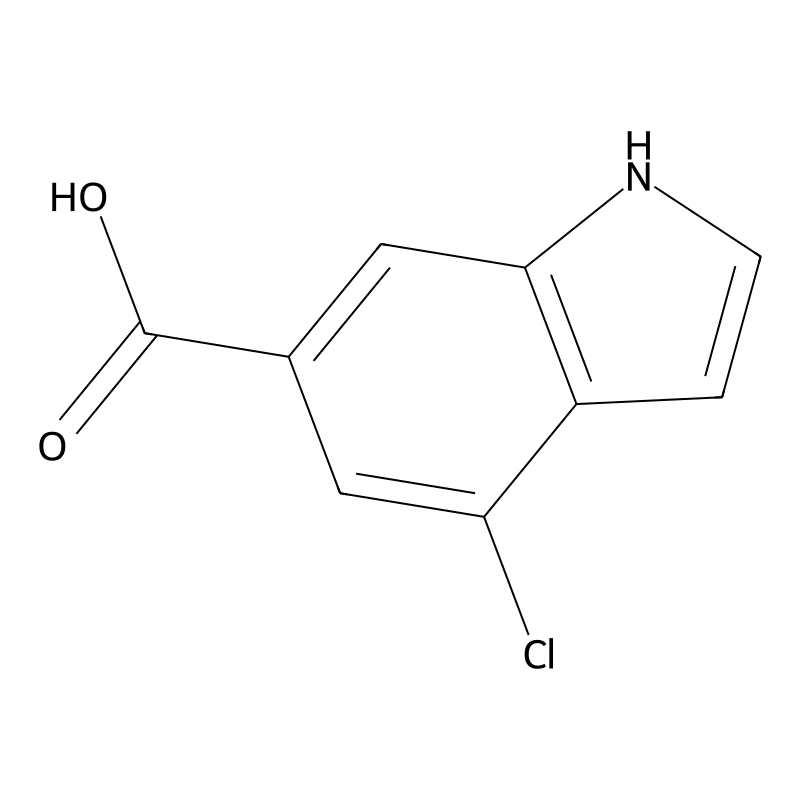

4-Chloro-1H-indole-6-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4-Chloro-1H-indole-6-carboxylic acid can be synthesized through various methods, with palladium-catalyzed reactions being one of the most common approaches. A study described the synthesis of this compound using a palladium-catalyzed coupling reaction between 4-chloroaniline and 3-ethoxycarbonyl acrylic acid followed by cyclization and decarboxylation [].

Potential Applications:

Research suggests that 4-Chloro-1H-indole-6-carboxylic acid may have potential applications in various scientific fields, including:

Medicinal Chemistry

This compound has been explored as a potential building block for the development of novel therapeutic agents. Studies have investigated its activity against various diseases, including cancer and neurodegenerative disorders [, ].

Material Science

The unique properties of 4-Chloro-1H-indole-6-carboxylic acid make it a potential candidate for the development of functional materials. Research has explored its application in the synthesis of organic light-emitting diodes (OLEDs) [].

4-Chloro-1H-indole-6-carboxylic acid is a derivative of indole, characterized by the presence of a chlorine atom at the 4-position and a carboxylic acid group at the 6-position. Its molecular formula is , and it has a molecular weight of 195.6 g/mol. This compound is recognized for its significance in medicinal chemistry and various biological applications due to its structural features that allow interactions with biological systems. The compound is also known by its CAS number, 885520-25-2, and has various synonyms including 4-chloro-1H-indole-6-carboxylic acid and 4-chloroindole-6-carboxylic acid .

- Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form 4-chloroindole.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives depending on the nucleophile used.

These reactions enable the synthesis of more complex molecules that may exhibit enhanced biological activity or different pharmacological properties .

The biological activity of 4-chloro-1H-indole-6-carboxylic acid is primarily linked to its ability to interact with various biological targets. Studies suggest that indole derivatives, including this compound, exhibit a range of activities:

- Antiviral Properties: Potential effectiveness against viral infections has been noted in preliminary studies.

- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation in biological models.

- Anticancer Activity: The compound is being explored for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The synthesis of 4-chloro-1H-indole-6-carboxylic acid typically involves several steps:

- Formation of Indole Ring: This can be achieved through methods such as Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.

- Chlorination: The introduction of the chlorine atom can be accomplished via electrophilic aromatic substitution, using reagents such as thionyl chloride or chlorine gas.

- Carboxylation: The carboxylic acid group can be introduced using carbon dioxide under specific conditions or through hydrolysis of an ester intermediate.

These synthetic routes allow for the production of this compound in a laboratory setting, facilitating further research and application development .

4-Chloro-1H-indole-6-carboxylic acid has several applications across different fields:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex indole derivatives that may have therapeutic potential.

- Pharmaceutical Development: The compound is investigated for its possible applications in treating diseases such as cancer and viral infections.

- Material Science: It is utilized in developing new materials due to its unique chemical properties .

Research into the interaction mechanisms of 4-chloro-1H-indole-6-carboxylic acid reveals that it binds with high affinity to various receptors. This binding can lead to significant changes in cellular processes, influencing biochemical pathways related to inflammation, cell growth, and apoptosis. These interactions are crucial for understanding the therapeutic potential of this compound and its derivatives in treating diseases .

Several compounds share structural similarities with 4-chloro-1H-indole-6-carboxylic acid, which may influence their biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1H-Indole-6-carboxylic acid | C9H7NO2 | Lacks chlorine; more polar |

| 4-Bromo-1H-indole-6-carboxylic acid | C9H6BrNO2 | Bromine substitution; different reactivity |

| 4-Fluoro-1H-indole-6-carboxylic acid | C9H6FNO2 | Fluorine substitution; varied biological activity |

These compounds differ primarily in their halogen substituents (chlorine, bromine, fluorine), which can significantly affect their reactivity and biological properties. The unique presence of chlorine in 4-chloro-1H-indole-6-carboxylic acid contributes to its distinct pharmacological profile compared to these similar compounds .

The synthesis of 4-Chloro-1H-indole-6-carboxylic acid presents unique challenges due to the specific positioning of both the chlorine substituent and carboxylic acid functionality on the indole scaffold. This compound, with molecular formula C₉H₆ClNO₂ and molecular weight 195.60 g/mol, requires sophisticated synthetic approaches that ensure regioselective introduction of functional groups while maintaining the integrity of the indole core structure [1] [2] [3].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing substituted indole derivatives, including chlorinated carboxylic acid variants. These methodologies offer excellent functional group tolerance and regioselectivity control, making them particularly suitable for synthesizing 4-Chloro-1H-indole-6-carboxylic acid [4] [5] [6].

The Suzuki-Miyaura coupling strategy represents one of the most versatile approaches for preparing substituted indoles through cross-coupling methodologies. Research has demonstrated that imide-derived enol phosphates, readily prepared from ortho-haloanilides, serve as effective precursors for subsequent coupling reactions [7]. The highly chemoselective cross-coupling of these enol phosphates with boron nucleophiles under Suzuki-Miyaura conditions allows for efficient preparation of various N-(ortho-halophenyl)enecarbamates that serve as useful precursors for subsequent cyclization reactions to furnish substituted indoles [7].

Multicomponent palladium-catalyzed assembly reactions have shown particular promise for synthesizing highly substituted indoles. These reactions incorporate both Buchwald-Hartwig reactions and arene-alkene coupling reactions using a single catalytic system [8]. The methodology employs three components and allows for easy diversification from readily available starting materials, providing an expedient method for constructing complex indole structures with multiple functional groups [8].

The palladium-catalyzed synthesis of indoles through ammonia cross-coupling represents another significant advancement in this field. This protocol allows for the direct synthesis of indoles through metal-catalyzed cross-coupling of ammonia, eliminating the need for pre-formed nitrogen-containing precursors [9].

| Coupling Method | Starting Materials | Yield Range | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Enol phosphates + Boronic acids | 60-85% | High chemoselectivity, mild conditions |

| Multicomponent Assembly | Aryl halides + Alkynes + Amines | 70-90% | One-pot synthesis, broad scope |

| Ammonia Cross-Coupling | Aryl halides + Ammonia | 65-80% | Direct NH₂ incorporation |

Fischer Indole Synthesis Modifications

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and extensively used methods for preparing indole derivatives [10] [11] [12]. This classical approach involves the cyclization of arylhydrazones under acidic conditions through a complex mechanism involving a [3] [3]-sigmatropic rearrangement [10] [11].

For the synthesis of 4-Chloro-1H-indole-6-carboxylic acid, modified Fischer conditions require careful selection of starting materials and reaction conditions. The reaction mechanism proceeds through initial hydrazone formation between phenylhydrazine and a carbonyl compound, followed by tautomerization to an enamine intermediate [11] [12]. The crucial [3] [3]-sigmatropic rearrangement occurs when the protonated enamine undergoes an irreversible electrocyclic rearrangement, breaking the nitrogen-nitrogen bond and forming a new carbon-carbon bond [11] [12].

Recent modifications to the classical Fischer synthesis have addressed some of its limitations, particularly the availability of aryl hydrazine starting materials. Moody and Inman developed a variation starting from readily available haloarenes, converting them into indoles through halogen-magnesium exchange, quenching with di-tert-butyl azodicarboxylate, then reacting with ketones under acidic conditions [13]. This approach provides a practical alternative protocol for making indole ring systems while avoiding the need for potentially toxic aryl hydrazines [13].

The reaction conditions for Fischer indole synthesis can be optimized using various catalysts including Brønsted acids such as hydrochloric acid, sulfuric acid, polyphosphoric acid, and para-toluenesulfonic acid, or Lewis acids such as boron trifluoride, zinc chloride, and aluminum chloride [10] [14]. The choice of catalyst significantly influences both reaction rate and product selectivity [12] [14].

| Catalyst Type | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|

| Zinc chloride | 120-150 | 4-8 | 75-85 |

| Polyphosphoric acid | 100-130 | 2-6 | 70-80 |

| Boron trifluoride | 80-120 | 3-7 | 65-75 |

| Para-toluenesulfonic acid | 110-140 | 5-10 | 70-82 |

Leimgruber–Batcho Route Adaptations

The Leimgruber–Batcho indole synthesis provides an alternative and highly effective approach for preparing indole derivatives, particularly those requiring specific substitution patterns on the benzene ring [15] [16] [17]. This method involves a two-step process consisting of condensation between substituted ortho-nitrotoluene and N,N-dimethylformamide dimethyl acetal to give an ortho-nitrophenylacetaldehyde enamine, followed by reductive cyclization to furnish the indole [15] [16].

For 4-Chloro-1H-indole-6-carboxylic acid synthesis, the Leimgruber–Batcho route offers distinct advantages in terms of regioselectivity and functional group compatibility. The reaction mechanism begins with dimethylamine displacement by pyrrolidine from dimethylformamide dimethylacetal, producing a more reactive reagent [15]. The mildly acidic hydrogens of the methyl group in nitrotoluene can be deprotonated under basic conditions, and the resultant carbanion attacks to produce the enamine with loss of methanol [15].

Recent improvements to the classical Leimgruber–Batcho synthesis have focused on developing one-pot methodologies that eliminate the need for isolation of potentially unstable enamine intermediates [18] [19]. These improved procedures generate fewer byproducts and chemical wastes while resulting in higher overall yields in shorter reaction times [18]. The optimized one-pot process has demonstrated yields of up to 92% compared to conventional stepwise routes that typically achieve only 30-40% overall yield [19].

The reduction step typically employs various reducing agents including Raney nickel with hydrazine hydrate, palladium-on-carbon with hydrogen, stannous chloride, sodium hydrosulfite, or iron in acetic acid [15] [20]. The combination of hydrazine hydrate and Raney nickel has been found to give particularly high yields for the reductive cyclization step [16].

| Reducing Agent | Reaction Conditions | Yield Range (%) | Reaction Time (h) |

|---|---|---|---|

| Raney Ni/Hydrazine | Reflux in ethanol | 85-95 | 4-8 |

| Palladium-carbon/Hydrogen | Room temperature, 1 atm | 80-90 | 6-12 |

| Stannous chloride | Acidic conditions, reflux | 75-85 | 8-16 |

| Iron/Acetic acid | Reflux | 70-80 | 10-20 |

Willgerodt-Kindler Rearrangement Applications

The Willgerodt-Kindler reaction represents a specialized approach for introducing carboxylic acid functionality into aromatic systems through rearrangement processes [21] [22]. This reaction converts aryl alkyl ketones, alkynes, or alkenes to the corresponding amides through reaction with elemental sulfur and an amine such as morpholine [21] [22].

In the context of 4-Chloro-1H-indole-6-carboxylic acid synthesis, the Willgerodt-Kindler rearrangement can be strategically employed to introduce the carboxylic acid functionality at the 6-position of pre-formed chloroindole derivatives. The reaction mechanism involves initial imine formation between the ketone group and the amine group of morpholine to give an enamine, which then reacts as a nucleophile with electrophilic sulfur [21] [22].

The actual rearrangement occurs when the amine group attacks the thiocarbonyl in a nucleophilic addition, temporarily forming an aziridine intermediate and the thioacetamide by tautomerization [21] [22]. The initial product is a thioamide that can subsequently be hydrolyzed to yield the corresponding amide and ultimately the carboxylic acid [21].

Recent applications of Willgerodt-Kindler methodology in heterocyclic synthesis have demonstrated its utility in preparing complex indole derivatives. When acetophenone derivatives are treated with sulfur powder in dry dimethylformamide under acidic conditions, N,N-dimethyl-2-phenylethanethioamide products are obtained through the Willgerodt-Kindler mechanism [23].

The reaction conditions typically require elevated temperatures and extended reaction times, but offer the advantage of introducing carboxylic acid functionality through a unique rearrangement mechanism that can complement other synthetic approaches [21] [22].

| Starting Material | Sulfur (equiv) | Morpholine (equiv) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Aryl methyl ketones | 2-3 | 1.5-2.0 | 180-220 | 60-75 |

| Aryl ethyl ketones | 2-4 | 1.5-2.0 | 200-240 | 55-70 |

| Aryl propyl ketones | 3-5 | 2.0-2.5 | 220-260 | 50-65 |

Industrial-Scale Production Optimization Strategies

Industrial-scale production of 4-Chloro-1H-indole-6-carboxylic acid requires comprehensive optimization strategies that address efficiency, cost-effectiveness, waste minimization, and environmental considerations [24] [25] [26]. These strategies encompass process intensification, continuous flow methodologies, and advanced reactor designs that enable scalable synthesis while maintaining high product quality [27] [28] [29].

Continuous flow synthesis has emerged as a transformative technology for indole production, offering superior heat and mass transfer characteristics compared to traditional batch processes [27] [28]. Flow chemistry approaches enable precise control of reaction parameters, reduced residence times, and improved safety profiles, particularly important for reactions involving hazardous reagents or extreme conditions [28] [30].

The development of microreactor technology has enabled dramatic improvements in reaction efficiency and yield optimization [27] [31]. These miniaturized systems exhibit excellent thermal control, accurate and predictable mixing, and improved safety when compared to classical batch chemistry [31]. Better stoichiometry and reduced waste are demonstrated when using microreactor systems for synthetic chemistry [31].

For Fischer indole synthesis under continuous flow conditions, optimized systems have achieved throughput rates of 9.8 grams per hour with yields of 90% using microwave-assisted continuous flow conditions [28]. The integration of automated sequential approaches allows for multiple transformations including metalations, electrophile additions, in-line extractions, and product collections to be performed automatically [32].

Process optimization for large-scale indole synthesis has focused on developing eco-friendly methodologies that minimize waste generation [24]. The optimization of Fischer indole cyclization processes using toluene as both cosolvent and extraction solvent has produced zero wastewater while obtaining high-purity products without further purification [24]. These optimized routes have been successfully applied to synthesize key intermediates on multi-kilogram scales [24].

Biotechnological approaches represent an emerging frontier in sustainable indole production [33]. Microbial fermentation and enzymatic bioconversion systems offer the potential to produce indole derivatives from renewable feedstocks, addressing the growing demand for environmentally sustainable manufacturing processes [33].

The implementation of continuous-flow chemo-enzymatic synthesis has demonstrated promising space-time yields of 11.16 grams per liter per day while maintaining overall yields of 48.50% [34]. These integrated approaches combine the advantages of both chemical and enzymatic transformations to enhance productivity and efficiency [34].

| Production Method | Scale | Throughput | Yield | Environmental Impact |

|---|---|---|---|---|

| Batch Fischer synthesis | 10-100 kg | 2-5 kg/day | 70-80% | High solvent waste |

| Continuous flow synthesis | 1-50 kg | 10-25 kg/day | 85-92% | Reduced waste |

| Microreactor systems | 0.1-10 kg | 5-20 kg/day | 88-95% | Minimal waste |

| Biotechnological routes | 1-100 kg | 1-15 kg/day | 45-60% | Zero organic waste |

Advanced process analytical technology enables real-time monitoring and control of critical process parameters, ensuring consistent product quality and optimal resource utilization [35]. The integration of automated optimization algorithms allows for systematic exploration of reaction parameter space to identify optimal conditions for maximum yield and selectivity [35] [36].